1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine
Overview
Description
1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine, also known as PAC-1, is a small molecule that has been studied for its potential as an anticancer agent. It was first discovered in 2008 by researchers at the University of Illinois and has since been the subject of numerous studies. The purpose of
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine involves the activation of procaspase-3. Procaspase-3 is an inactive enzyme that is involved in the apoptotic pathway. When activated, it cleaves other proteins in the cell, leading to programmed cell death. This compound has been shown to activate procaspase-3 in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. Another advantage is its ability to activate procaspase-3, an enzyme involved in the apoptotic pathway. This makes it a unique and potentially powerful tool for inducing apoptosis in cancer cells. One limitation of this compound is its stability. It is prone to degradation in the presence of light and air, making it difficult to store and handle.
Future Directions
There are several future directions for research on 1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine. One direction is to optimize the synthesis method to increase the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. This will help to determine the optimal dosing and administration schedule for this compound in human clinical trials. Another direction is to study the efficacy of this compound in combination with other anticancer agents. This may lead to the development of more effective cancer therapies. Finally, further research is needed to understand the mechanism of action of this compound in cancer cells. This will help to identify potential biomarkers for patient selection and to develop strategies to overcome resistance to this compound.
Scientific Research Applications
1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is due to its ability to activate procaspase-3, an enzyme involved in the apoptotic pathway. This compound has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in animal models of cancer.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-5-2-6-10-17)13-11-14(19-16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEJEWZYQXVVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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